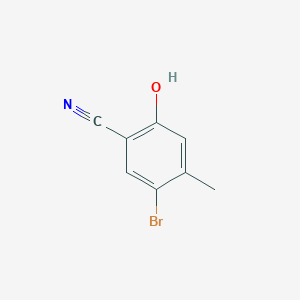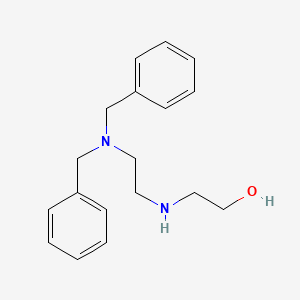
tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate is a complex organic compound that features a thiazole ring, a bromine atom, a cyanotetrahydropyran group, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by bromination to introduce the bromine atom. The cyanotetrahydropyran group is then attached through a series of nucleophilic substitution reactions. Finally, the carbamate group is introduced using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or thiourea .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while substitution of the bromine atom can yield various substituted thiazoles .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and cyanotetrahydropyran group can also influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate
- tert-Butyl (4-bromothiazol-2-yl)(ethyl)carbamate
- tert-Butyl (4-bromothiazol-2-yl)(propyl)carbamate
Uniqueness
tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate is unique due to the presence of the cyanotetrahydropyran group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H20BrN3O3S |
|---|---|
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
tert-butyl N-(4-bromo-1,3-thiazol-2-yl)-N-[(4-cyanooxan-4-yl)methyl]carbamate |
InChI |
InChI=1S/C15H20BrN3O3S/c1-14(2,3)22-13(20)19(12-18-11(16)8-23-12)10-15(9-17)4-6-21-7-5-15/h8H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
URWDMGXSFNERMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1(CCOCC1)C#N)C2=NC(=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(3-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B13941664.png)
![1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-](/img/structure/B13941668.png)
![4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]butan-1-ol](/img/structure/B13941672.png)





